1-benzyl-6-oxo-N'-(2-(trifluoromethyl)benzoyl)-1,6-dihydropyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
1-benzyl-6-oxo-N'-[2-(trifluoromethyl)benzoyl]pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c22-21(23,24)17-9-5-4-8-16(17)20(30)26-25-19(29)15-10-11-18(28)27(13-15)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRPOUGIYNUNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Carbohydrazide vs. Carboxamide Derivatives
For example, 1-benzyl-N'-(2-ethoxy-1-naphthoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide (CAS 1040663-11-3) shares the carbohydrazide functionality but substitutes the trifluoromethylbenzoyl group with a bulkier naphthoyl moiety, reducing metabolic clearance but increasing steric hindrance .
Trifluoromethyl Substitution
The 2-(trifluoromethyl)benzoyl group in the target compound distinguishes it from analogs like CAS 942008-97-1, which features a nitro group. The -CF₃ group is less polarizable than -NO₂, offering superior metabolic stability and resistance to enzymatic degradation . A structurally similar compound, 2-(4-(2-(trifluoromethyl)benzoyl)piperazin-1-yl)thiazole-5-carboxylic acid (CAS 916888-64-7), shares a high similarity score (0.89) with the target compound, underscoring the importance of the trifluoromethylbenzoyl motif in ligand-receptor interactions .
Heterocyclic Modifications
Replacing the dihydropyridine core with a pyridazine ring (CAS 2415629-46-6) alters electronic distribution and reduces molecular weight (345.70 g/mol vs. 415.37 g/mol). Pyridazine derivatives often exhibit distinct pharmacokinetic profiles due to altered π-π stacking and solubility .
Research Findings and Implications
- Binding Affinity : AutoDock Vina simulations () suggest that trifluoromethyl-substituted compounds exhibit improved docking scores compared to nitro or ethoxy analogs, likely due to enhanced hydrophobic interactions and reduced desolvation penalties .
- Synthetic Feasibility : The cyclization strategy described in , involving dihydrazide intermediates, could be adapted for synthesizing the target compound, bypassing oxidative N-N bond formation .
- Stability : Compounds with trifluoromethyl groups (e.g., the target compound and CAS 916888-64-7) demonstrate superior moisture stability compared to nitro derivatives, as electron-withdrawing groups mitigate hydrolysis .
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